3-Acetamidofuro[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Acetamidofuro[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its versatile pharmacological properties. This compound belongs to the furo[2,3-b]pyridine family, which is known for its significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidofuro[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of catalysts such as gold, palladium, and phosphoric acid to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal product formation.
Chemical Reactions Analysis
Types of Reactions
3-Acetamidofuro[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, N-chlorosuccinimide
Reduction: Hydrogenation catalysts (e.g., palladium on carbon)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include chlorinated derivatives, reduced forms, and substituted analogs, each with distinct biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Acetamidofuro[2,3-b]pyridine-2-carboxamide involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamide: Known for its antiproliferative and antitumor activities.
Indole 2 and 3-carboxamides: Studied for their enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
3-Acetamidofuro[2,3-b]pyridine-2-carboxamide stands out due to its unique furo[2,3-b]pyridine scaffold, which imparts distinct biological activities not commonly observed in other similar compounds. Its ability to target multiple molecular pathways makes it a promising candidate for further drug development .
Properties
CAS No. |
928340-33-4 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-acetamidofuro[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H9N3O3/c1-5(14)13-7-6-3-2-4-12-10(6)16-8(7)9(11)15/h2-4H,1H3,(H2,11,15)(H,13,14) |
InChI Key |
KOFJRRGHQBGZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=CC=N2)C(=O)N |
Origin of Product |
United States |
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